1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C11H18O. It is a cycloalkane derivative, characterized by a cyclopropane ring attached to a cyclohexane ring with a methyl group at the 3-position and an aldehyde functional group at the 1-position of the cyclopropane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde can be achieved through various methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to form the cyclopropane ring . The subsequent functionalization of the cyclopropane ring with an aldehyde group can be achieved through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on cost-efficiency, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acidic or basic catalysts
Major Products
Oxidation: 1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid
Reduction: 1-(3-Methylcyclohexyl)cyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives
Scientific Research Applications
1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde is not well-documented. its reactivity is primarily influenced by the strained nature of the cyclopropane ring and the presence of the aldehyde functional group. The cyclopropane ring can undergo ring-opening reactions, while the aldehyde group can participate in nucleophilic addition reactions .
Comparison with Similar Compounds
1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives:
Cyclopropane: The simplest cyclopropane compound, used as a building block in organic synthesis.
Cyclopropanecarboxaldehyde: Similar to this compound but lacks the cyclohexane ring.
1-(3-Methylcyclohexyl)cyclopropane-1-methanol: A reduced form of the aldehyde compound, with a primary alcohol functional group.
The uniqueness of this compound lies in its combination of a cyclopropane ring, a cyclohexane ring, and an aldehyde functional group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H18O |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(3-methylcyclohexyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-9-3-2-4-10(7-9)11(8-12)5-6-11/h8-10H,2-7H2,1H3 |
InChI Key |
CVLVLEXRTILLCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C2(CC2)C=O |
Origin of Product |
United States |
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